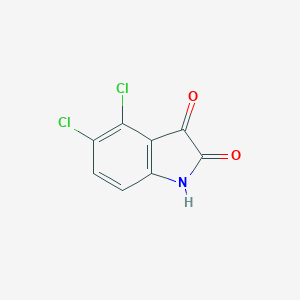

4,5-Dichloroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWHYAXEFLETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408697 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-47-0 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Spectroscopic Blueprint of a Versatile Scaffold

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5-Dichloroisatin

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic compounds with significant biological activities, including potential anticancer, antiviral, and antibacterial properties.[1][2] The precise substitution pattern on the isatin core is critical to its pharmacological profile. This compound, a di-halogenated derivative, presents a unique electronic landscape that is pivotal for its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the unambiguous structural elucidation of such molecules. It provides a detailed atomic-level map of the molecular framework, revealing crucial information about the chemical environment of each proton and carbon atom. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will not only present the predicted spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns, providing a robust framework for researchers working with this and related compounds.

Molecular Structure and Expected NMR Signals

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule possesses a plane of symmetry that renders certain atoms chemically equivalent. However, in the case of 4,5-disubstitution, all aromatic protons and carbons are in unique chemical environments.

-

¹H NMR: We anticipate three unique signals: one for the N-H proton and two for the aromatic protons (H-6 and H-7).

-

¹³C NMR: We expect eight distinct signals: two for the carbonyl carbons (C-2 and C-3) and six for the aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a).

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The proton NMR spectrum is defined by the chemical shift (δ), which indicates the electronic environment of the proton, and the splitting pattern (multiplicity), which reveals the number of neighboring protons.

Predicted ¹H Chemical Shifts and Rationale

-

Aromatic Protons (H-6, H-7): The aromatic region of isatins typically appears between δ 6.5-8.0 ppm.[2] In this compound, the two remaining protons, H-6 and H-7, are on the benzene ring.

-

H-7: This proton is adjacent to the electron-withdrawing amide group (C-7a) and ortho to the C-6 proton. It is expected to be the most downfield of the aromatic signals due to the deshielding effect of the proximate amide carbonyl.

-

H-6: This proton is ortho to H-7 and meta to the chlorine at C-4. It will be upfield relative to H-7.

-

Splitting: H-6 and H-7 are ortho to each other and will therefore exhibit coupling, appearing as a pair of doublets with a typical ortho coupling constant (³J) of ~8-9 Hz.

-

-

Amide Proton (N-H): The N-H proton of the isatin core is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a downfield position (δ > 10 ppm) due to hydrogen bonding with the solvent. In CDCl₃, the signal may be broader and appear at a slightly more upfield position.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.6 - 7.8 | Doublet (d) | ³J ≈ 8.5 |

| H-6 | ~7.0 - 7.2 | Doublet (d) | ³J ≈ 8.5 |

| N-H | > 11.0 (in DMSO) | Singlet (s) | - |

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (alkane, alkene, carbonyl, etc.).[4][5] The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line.

Predicted ¹³C Chemical Shifts and Rationale

-

Carbonyl Carbons (C-2, C-3): Carbonyl carbons are the most deshielded and appear far downfield.[5]

-

Aromatic Carbons (C-3a to C-7a): These carbons resonate in the typical aromatic region of δ 110-150 ppm.[7]

-

Carbons Attached to Chlorine (C-4, C-5): The direct attachment of an electronegative chlorine atom causes a significant downfield shift (deshielding). However, the precise shift is complex. We can predict these to be in the δ 128-135 ppm range.

-

Quaternary Carbons (C-3a, C-7a): These carbons, which are not attached to any protons, often show weaker signals. C-7a, being adjacent to the amide nitrogen, will be significantly downfield (~δ 148-152 ppm). C-3a will be more upfield.

-

Protonated Aromatic Carbons (C-6, C-7): These carbons will appear in the δ 110-125 ppm range. C-7 is adjacent to the quaternary carbon C-7a and would likely be the most upfield of the aromatic carbons, often around δ 112-115 ppm.[6]

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-3 | ~182 - 184 | Ketone Carbonyl |

| C-2 | ~157 - 159 | Amide Carbonyl |

| C-7a | ~149 - 151 | Quaternary, adjacent to N |

| C-3a | ~138 - 140 | Quaternary |

| C-4 | ~130 - 135 | Attached to Cl |

| C-5 | ~128 - 132 | Attached to Cl |

| C-6 | ~125 - 127 | Protonated aromatic CH |

| C-7 | ~112 - 115 | Protonated aromatic CH, adjacent to C-7a |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is paramount for correct structural assignment. The following protocol outlines a robust methodology for analyzing this compound.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra for unambiguous structural confirmation.

Methodology:

-

Sample Preparation:

-

Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the recommended solvent. Rationale: It readily dissolves a wide range of organic compounds, including isatins, and its high boiling point makes it suitable for variable temperature studies. Crucially, it forms hydrogen bonds with the N-H proton, shifting its resonance downfield away from the aromatic region and slowing its exchange rate, which results in a sharper signal.[3]

-

Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6 mL of DMSO-d₆. Rationale: This concentration provides a good signal-to-noise ratio in a reasonable acquisition time without causing significant line broadening due to aggregation.

-

Standard: The solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used as an internal reference.[8] Alternatively, a small amount of Tetramethylsilane (TMS) can be added for a 0.00 ppm reference.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent. Aim for a narrow and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield N-H proton, are captured.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Rationale: Allows for near-complete relaxation of protons, ensuring accurate integration if required.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more. Rationale: ¹³C has a low natural abundance (1.1%), requiring a larger number of scans to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.[9]

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by two ortho-coupled doublets in the aromatic region and a downfield amide proton signal. The ¹³C spectrum is distinguished by two downfield carbonyl signals and six unique aromatic carbon signals, whose positions are heavily influenced by the electron-withdrawing chlorine and carbonyl/amide functionalities. The predictive data and experimental protocols outlined in this guide serve as a foundational resource for researchers, enabling confident characterization and facilitating the advancement of drug discovery programs involving this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. scribd.com [scribd.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

Solubility Profile of 4,5-Dichloroisatin in Common Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract: 4,5-Dichloroisatin is a key building block in synthetic chemistry and drug discovery, valued for its reactive keto-amide core. However, its utility in solution-phase chemistry is fundamentally governed by its solubility, a parameter for which quantitative data is not widely published. This technical guide addresses this knowledge gap by providing a comprehensive analysis based on the well-documented solubility of its parent compound, isatin. We will first establish a baseline by examining the solubility of isatin in a range of common organic solvents. Subsequently, we will apply principles of physical organic chemistry to predict how the addition of two chlorine atoms at the 4 and 5 positions alters the molecule's physicochemical properties and, consequently, its solubility behavior. This guide culminates in a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in their solvents of choice, ensuring reproducible and accurate results.

Introduction to this compound

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The compound this compound (C₈H₃Cl₂NO₂) is a synthetically versatile intermediate used in the synthesis of more complex heterocyclic compounds and potential therapeutic agents.[1] Its chemical structure, featuring an aromatic ring substituted with two chlorine atoms, a lactam ring, and vicinal carbonyl groups, presents a unique combination of functional groups that dictate its intermolecular interactions and, therefore, its solubility.

Understanding the solubility of this compound is critical for a variety of applications, from designing synthetic reaction conditions and purification strategies (e.g., recrystallization) to formulating solutions for biological screening. Low aqueous solubility is a common challenge in drug development, and predicting behavior in organic solvents is the first step in overcoming this hurdle.[2]

A Solubility Baseline: The Isatin Core

While specific data for the 4,5-dichloro derivative is scarce, extensive research has been conducted on the parent compound, isatin. This data provides an invaluable baseline for understanding the fundamental solubility characteristics of the isatin core. The solubility of isatin is influenced by its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O groups), as well as the polarity of its bicyclic structure.[3]

Studies have systematically measured the mole fraction solubility of isatin in various organic solvents at different temperatures.[4][5][6] The general trend shows that solubility is highest in polar aprotic solvents capable of strong dipole-dipole interactions and hydrogen bonding, such as DMF and THF, and lowest in non-polar or weakly polar solvents like toluene and dichloromethane.[4]

Table 1: Experimental Mole Fraction Solubility (x₁) of Isatin in Common Organic Solvents at 298.15 K (25 °C)

| Solvent | Dielectric Constant (ε) | Polarity Index | Mole Fraction Solubility (x₁) x 10³ | Reference |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | 125.9 | [4] |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | 25.1 | [4] |

| Acetone | 20.7 | 5.1 | 14.5 | [4] |

| Ethyl Acetate | 6.0 | 4.4 | 5.68 | [6] |

| Ethanol | 24.6 | 4.3 | 4.09 | [6] |

| Acetonitrile | 37.5 | 5.8 | 3.5 | [4] |

| Dichloromethane | 8.9 | 3.1 | 0.8 | [4] |

| Toluene | 2.4 | 2.4 | 0.4 | [4] |

| Water | 80.1 | 10.2 | 0.0514 | [6] |

Note: The data is compiled from multiple sources and represents the solubility at or near 298.15 K. Slight variations may exist between studies.

The Impact of Dichlorination on Physicochemical Properties and Solubility

The introduction of two chlorine atoms onto the aromatic ring of the isatin core at the 4 and 5 positions induces significant changes in the molecule's electronic and steric properties. These changes directly influence its intermolecular forces and crystal packing, thereby altering its solubility profile compared to the parent isatin.

Key Physicochemical Changes:

-

Increased Molecular Weight: this compound has a molecular weight of 216.02 g/mol , compared to 147.13 g/mol for isatin.[1][7] An increase in molecular size and mass generally leads to a decrease in solubility, as more energy is required for the solvent to surround the larger molecule.[8]

-

Increased Lipophilicity: Chlorine is an electronegative but lipophilic atom. The addition of two chlorine atoms increases the overall non-polar character of the molecule. This modification is expected to decrease its solubility in polar solvents (like alcohols and water) and enhance its solubility in non-polar or chlorinated solvents.

-

Altered Dipole Moment: The symmetrical placement of two electron-withdrawing chlorine atoms on the benzene ring will significantly alter the molecule's overall dipole moment. This affects how the molecule interacts with polar and non-polar solvent molecules.

-

Crystal Lattice Energy: The presence of chlorine atoms can introduce strong intermolecular interactions, including halogen bonding, within the crystal lattice. If these interactions are significantly stronger than in the isatin crystal, a greater amount of energy will be required to break the lattice apart, potentially leading to lower overall solubility.

The interplay of these factors determines the final solubility behavior.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the analysis above, we can construct a predicted qualitative solubility profile for this compound. This serves as a practical starting point for solvent selection in the laboratory.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP | High to Moderate | Strong dipole-dipole interactions can solvate the polar keto-amide core. Likely lower than isatin due to increased lipophilicity. |

| Ethers | THF, 1,4-Dioxane | Moderate | Moderate polarity and H-bond accepting ability can interact with the solute. |

| Ketones | Acetone, MEK | Low to Moderate | Similar to ethers, but potentially lower solubility than isatin due to the increased non-polar character of the dichloro-substituent. |

| Esters | Ethyl Acetate | Low | Lower polarity and H-bonding capacity will struggle to overcome the crystal lattice energy. |

| Alcohols | Methanol, Ethanol | Very Low / Sparingly Soluble | The increased lipophilicity will significantly reduce solubility in these polar, protic solvents compared to isatin. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Increased "like-dissolves-like" affinity due to chlorine atoms, but overall low polarity may limit high solubility. |

| Hydrocarbons | Toluene, Hexane | Insoluble | The molecule remains too polar to dissolve in highly non-polar solvents. |

| Aqueous | Water | Practically Insoluble | The high lipophilicity and stable crystal lattice will make it virtually insoluble in water. |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative fact, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of solid compounds.[9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (purity >95%)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath capable of maintaining T ± 0.1 °C

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a solvent in which it is highly soluble (e.g., DMF). This creates a stock solution of known concentration (~1 mg/mL).

-

Standard Solutions: Perform serial dilutions of the stock solution with the chosen analytical solvent to prepare at least five standard solutions of decreasing, known concentrations.

-

Analysis: Analyze each standard solution using a validated HPLC or UV-Vis method to measure the analytical response (e.g., peak area or absorbance).

-

Calibration Plot: Plot the analytical response versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). This curve is essential for determining the concentration of the unknown saturated solutions.

Part B: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). An "excess" ensures that a solid phase remains at equilibrium. For a 5 mL solvent volume, starting with ~50-100 mg of solid is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the pre-equilibrated test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a sufficient time to reach equilibrium. Expert Insight: For crystalline organic compounds, equilibrium can be slow. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure a stable state is reached. It is best practice to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles.

-

Sample Withdrawal and Filtration: Carefully withdraw a small aliquot (e.g., 1 mL) of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration removes any undissolved microcrystals, ensuring that the measured concentration corresponds only to the dissolved solute. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

-

Dilution: Accurately dilute the filtered, saturated solution with the analytical solvent to bring its concentration within the linear range of the previously established calibration curve. The dilution factor must be precisely recorded.

-

Quantitative Analysis: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

Part C: Data Calculation

-

Determine Concentration: Use the measured analytical response of the diluted sample and the calibration curve equation to calculate its concentration.

-

Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of this compound in that solvent at the specified temperature.

-

Express Results: Report the solubility in standard units, such as mg/mL, g/L, or mol/L.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1677-47-0 [sigmaaldrich.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Perspective on Unveiling Molecular Architecture for Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Dichloroisatin

Abstract: Isatin and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their biological function and to designing more potent and selective therapeutic agents. This guide provides a comprehensive, in-depth technical walkthrough of the single-crystal X-ray diffraction analysis of this compound, a halogenated derivative of significant interest. From first principles of synthesis and crystallization to the nuances of data collection, structure solution, and refinement, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will explore the "why" behind the "how," offering field-proven insights to ensure the generation of high-quality, reliable, and publication-ready crystallographic data.

Introduction: The Significance of Isatin Scaffolds and the Rationale for Halogenation

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine, at specific positions on the indole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most critically, its ability to form specific intermolecular interactions like hydrogen and halogen bonds. The 4,5-dichloro substitution pattern is of particular interest as it is expected to significantly alter the electronic and steric profile of the isatin core, potentially leading to novel biological activities.

Understanding the precise crystal structure of this compound is paramount. It provides definitive proof of its chemical identity and conformation, and, more importantly, it reveals the intricate network of intermolecular interactions that govern its solid-state packing. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation isatin-based therapeutics.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Here, we delineate a robust workflow, grounded in established best practices.

Diagram of the Crystal Structure Analysis Workflow

Caption: A comprehensive workflow for the crystal structure analysis of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved via the Sandmeyer isatin synthesis, a reliable and well-documented method.

Protocol:

-

Starting Material: Begin with 2,3-dichloroaniline.

-

Reaction: The synthesis involves the reaction of 2,3-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of hydrochloric acid to form an isonitrosoacetanilide intermediate.

-

Cyclization: The intermediate is then cyclized in the presence of concentrated sulfuric acid to yield this compound.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to achieve the high purity (>99%) required for successful crystallization. Purity should be confirmed by NMR spectroscopy, mass spectrometry, and HPLC.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Recommended Techniques:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Solvent Screening: A systematic screening of various solvents and solvent mixtures is highly recommended to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.

Data Collection Strategy:

-

Crystal Screening: The crystal is first screened to assess its quality (e.g., diffraction intensity, peak shape).

-

Unit Cell Determination: A short pre-experiment is run to determine the unit cell parameters and crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step. The strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Software:

-

Data Processing: CrysAlisPro, SAINT, or similar software is used to integrate the raw diffraction images and apply corrections for absorption and other experimental factors.

-

Structure Solution: The initial atomic positions are determined using direct methods (e.g., with SHELXT or SIR).

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL within the Olex2 graphical interface). This involves refining atomic positions, anisotropic displacement parameters, and placing hydrogen atoms in calculated positions.

Analysis of the Crystal Structure of this compound: A Hypothetical Case Study

Table 1: Representative Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₈H₃Cl₂NO₂ |

| Formula Weight | 216.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~760 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.89 |

| Absorption Coeff. (mm⁻¹) | ~0.8 (Mo Kα) |

| Final R indices [I > 2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |

| Goodness-of-Fit on F² | ~1.05 |

Molecular Geometry

The isatin core is expected to be essentially planar. The bond lengths and angles should be consistent with those observed for other isatin derivatives. The presence of the two chlorine atoms at the 4 and 5 positions will likely induce some minor distortions in the benzene ring due to steric and electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and potentially halogen bonds.

-

Hydrogen Bonding: The N-H group of the isatin ring is a strong hydrogen bond donor, while the two carbonyl oxygen atoms (at positions 2 and 3) are strong hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through N-H···O=C hydrogen bonds.

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as the carbonyl oxygens of neighboring molecules. These Cl···O interactions could play a significant role in stabilizing the crystal packing.

Diagram of Potential Intermolecular Interactions

Caption: Potential hydrogen and halogen bonding in the crystal structure of this compound.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound provides a solid foundation for its development as a potential therapeutic agent.

-

Structure-Based Drug Design: The precise coordinates of the atoms can be used to design and screen for potential protein targets through molecular docking studies.

-

Lead Optimization: The knowledge of the intermolecular interactions can guide the chemical modification of the isatin scaffold to improve binding affinity and selectivity for a target protein.

-

Polymorphism Screening: Different crystallization conditions can lead to different crystal forms (polymorphs) with distinct physicochemical properties. A thorough understanding of the crystal packing can aid in identifying and characterizing these polymorphs, which is a critical step in drug development.

Conclusion

The crystal structure analysis of this compound is a crucial step in unlocking its therapeutic potential. This guide has provided a comprehensive overview of the entire process, from synthesis to structure refinement and analysis. By following a systematic and rigorous approach, researchers can obtain high-quality crystallographic data that will accelerate the discovery and development of new isatin-based drugs. The insights gained from the three-dimensional molecular architecture are invaluable for understanding structure-activity relationships and for the rational design of more effective and safer medicines.

Technical Guide: Physicochemical Characterization of 4,5-Dichloroisatin with a Focus on Melting Point Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth technical overview of 4,5-Dichloroisatin (CAS 1677-47-0), a halogenated heterocyclic compound belonging to the versatile isatin class. While the isatin scaffold is of significant interest in medicinal chemistry, this compound remains a specialized reagent for which comprehensive physicochemical data, including a definitive melting point, is not widely published in standard chemical literature. This document outlines the critical importance of melting point determination as a primary analytical step following synthesis for identity confirmation and purity assessment. We present detailed, field-proven protocols for both capillary melting point analysis and Differential Scanning Calorimetry (DSC), explaining the causality behind experimental choices and data interpretation. This guide serves as a foundational resource for researchers working with novel or sparsely characterized isatin derivatives, ensuring scientific integrity and reproducibility in drug discovery workflows.

Introduction: The Isatin Scaffold and the Role of this compound

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, renowned for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The unique structural combination of a fused aromatic ring with a pyrrolidine-2,3-dione system offers multiple points for synthetic modification, enabling the fine-tuning of biological activity.

This compound is a specific derivative where the benzene ring is substituted with chlorine atoms at the 4 and 5 positions. Such halogenation can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for synthesizing novel therapeutic candidates.

However, as a specialized intermediate, its physical properties are not as extensively documented as those of more common reagents. A critical first step upon synthesizing or acquiring a batch of this compound is the rigorous determination of its fundamental physical constants, chief among them being the melting point. This parameter is not merely a physical descriptor but a crucial indicator of identity and purity that underpins the reliability of all subsequent experimental work.

Physicochemical Profile of this compound

The known properties of this compound are summarized below. It is critical to note the absence of a consistently reported melting point in peer-reviewed literature and major chemical databases, underscoring the necessity of its experimental determination for each new batch.

| Property | Value | Source |

| IUPAC Name | 4,5-dichloro-1H-indole-2,3-dione | [1] |

| Synonyms | 4,5-Dichloroindoline-2,3-dione | [1] |

| CAS Number | 1677-47-0 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 216.02 g/mol | [2][3] |

| Physical Form | Solid (Appearance may vary) | [1] |

| Melting Point | Not definitively reported; requires experimental determination. | [4] |

The Foundational Importance of Melting Point in Drug Discovery

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The determination of this value is a cornerstone of chemical analysis for several reasons:

-

Criterion of Purity: The presence of even small amounts of impurities will typically depress the melting point and broaden the melting range. An experimentally determined sharp melting range is a primary, cost-effective indicator of high sample purity.

-

Compound Identification: While not definitive on its own, a measured melting point provides strong evidence for the identity of a synthesized compound when compared against a known value or a reference standard via a mixed melting point test.

-

Influence on Bioavailability: The melting point is related to the lattice energy of the crystal structure. Higher melting points often correlate with lower solubility, which can impact the dissolution rate and, consequently, the bioavailability of a potential drug substance.

-

Foundation for Advanced Analysis: It provides a baseline for more advanced thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are essential for pre-formulation studies and understanding solid-state stability.

Synthesis and Characterization Workflow

The most common route for producing isatin derivatives is the Sandmeyer isonitrosoacetanilide synthesis. This process involves the reaction of an aniline (in this case, 3,4-dichloroaniline) with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization. The characterization of the final product is a critical step to confirm the success of the synthesis.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols for Melting Point Determination

Given the lack of published data, the following protocols are recommended for the de novo determination of the melting point of this compound.

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for routine analysis.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula. Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Causality: Tightly packing prevents air pockets and ensures a more accurate and sharp melt is observed.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid test run can estimate this).

-

Decrease the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

-

-

Validation:

-

Repeat the measurement with two additional samples to ensure reproducibility.

-

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides quantitative data on thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the finely powdered this compound into a DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. Causality: Sealing prevents any loss of sample due to sublimation and isolates it from the furnace atmosphere.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile would be:

-

Equilibrate at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melt.

-

Hold at the final temperature for a few minutes.

-

Cool back to the starting temperature.

-

-

The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative decomposition.

-

-

Data Acquisition and Analysis:

-

The instrument records the heat flow versus temperature, generating a thermogram.

-

A melting event will appear as an endothermic peak on the thermogram.

-

Analyze the peak to determine:

-

T_onset (Onset Temperature): The extrapolated temperature at which melting begins. This is often considered the closest value to the true thermodynamic melting point.

-

T_peak (Peak Temperature): The temperature at which the rate of heat absorption is at its maximum.

-

ΔH (Enthalpy of Fusion): The area under the peak, which represents the energy required to melt the sample (in J/g). This value is related to the crystallinity of the sample.

-

-

Conclusion

While this compound is a promising scaffold for synthetic and medicinal chemistry, its characterization in public literature is incomplete. The determination of its melting point is a non-negotiable, foundational step for any researcher utilizing this compound. A sharp melting point, determined via capillary or DSC methods, serves as the primary validation of a newly synthesized batch's identity and purity. The protocols and rationale detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the integrity of subsequent research and development efforts.

References

electrophilic substitution on the 4,5-Dichloroisatin aromatic ring

An In-Depth Technical Guide to Electrophilic Substitution on the 4,5-Dichloroisatin Aromatic Ring

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on the this compound scaffold. Isatin and its derivatives are privileged structures in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents, including potential CDK2 inhibitors.[1] The functionalization of the isatin core, particularly on its benzene ring, is crucial for modulating biological activity. This document delves into the mechanistic principles governing these reactions, predicts the regioselectivity based on the electronic effects of the substituents, and provides detailed protocols for key transformations.

The this compound Core: An Electronic Landscape

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct introduction of functional groups onto an aromatic ring. The feasibility and outcome of such reactions are dictated by the electronic nature of the ring, which is in turn governed by its substituents.[2][3][4][5] In this compound, the benzene moiety is decorated with multiple groups, each exerting a distinct electronic influence.

The reactivity of the aromatic ring in this compound is a complex interplay of competing electronic effects from its substituents: the two chlorine atoms, the amide group within the pyrrole ring, and the two carbonyl groups.

-

Deactivating Groups : Substituents that withdraw electron density from the aromatic ring decrease its nucleophilicity, making it less reactive towards electrophiles.[4][6] In this compound, the C2 and C3 carbonyl groups are potent deactivating groups due to both inductive effects and resonance. The chlorine atoms at C4 and C5 are also deactivating, primarily through their strong inductive electron withdrawal.[6][7] The cumulative effect of these four groups renders the aromatic ring significantly electron-deficient and thus, highly deactivated towards electrophilic attack.

-

Activating Groups : Conversely, electron-donating groups enhance the ring's nucleophilicity and accelerate the reaction.[4][5] The nitrogen atom of the amide in the pyrrole ring acts as an activating group, capable of donating its lone pair of electrons into the benzene ring via resonance.

The overall reactivity of this compound in EAS is therefore expected to be low, requiring forcing conditions to overcome the substantial deactivation.

Regioselectivity: Directing the Electrophile

The position of electrophilic attack is not random but is directed by the existing substituents.[8][9] Each group directs incoming electrophiles to specific positions (ortho, meta, or para) relative to itself.

| Substituent | Position | Electronic Effect | Directing Effect |

| -Cl | C4, C5 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating, Ortho/Para-Director |

| Amide N-H | Ring | Resonance Donation (+R) | Activating, Ortho/Para-Director |

| Amide C=O | C2 | Inductive Withdrawal (-I), Resonance Withdrawal (-R) | Deactivating, Meta-Director |

| Ketone C=O | C3 | Inductive Withdrawal (-I), Resonance Withdrawal (-R) | Deactivating, Meta-Director |

The available positions for substitution on the benzene ring of this compound are C6 and C7.

-

The chlorine at C5 directs ortho to C6 and para to C4 (occupied).

-

The chlorine at C4 directs ortho to C5 (occupied) and para to C7.

-

The amide nitrogen directs ortho to C7a (bridgehead) and para to C6.

-

The carbonyl groups are meta to all available positions on the benzene ring and thus do not exert a primary directing influence on the C6/C7 choice.

The directing effects are therefore convergent:

-

Position C6 : Is ortho to the C5-chloro and para to the activating amide nitrogen.

-

Position C7 : Is para to the C4-chloro.

Considering the powerful activating effect of the amide nitrogen's resonance donation, which strongly stabilizes the intermediate carbocation (the sigma complex) when the attack is at the para position, substitution is predicted to occur preferentially at the C7 position . The resonance stabilization provided by the nitrogen lone pair for attack at C7 outweighs the directing influence of the C5-chloro towards C6.

The general mechanism involves the attack of the aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][10] A subsequent deprotonation step restores aromaticity.[10]

Key Electrophilic Substitution Protocols

Due to the highly deactivated nature of the this compound ring, electrophilic substitution reactions typically require strong electrophiles and forcing conditions.

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring.[5] The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[11]

Predicted Product: 4,5-Dichloro-7-nitroisatin

| Parameter | Condition | Rationale / Field Insight |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ (1:2 v/v) | Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is necessary to react with the deactivated ring.[11][12] |

| Solvent | Sulfuric Acid | The use of sulfuric acid as a solvent ensures the substrate remains protonated and soluble, and maintains a high concentration of the nitrating agent.[12] |

| Temperature | 0 °C to 25 °C | The reaction is exothermic. Starting at a low temperature allows for controlled addition of the substrate. The reaction may require gentle warming to proceed to completion due to the deactivated ring. |

| Reaction Time | 2-6 hours | Monitoring by TLC is crucial to determine the point of completion and avoid over-nitration or side reactions. |

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C), add concentrated sulfuric acid.

-

Substrate Addition: Slowly add this compound in small portions to the sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until complete dissolution.

-

Nitrating Agent Addition: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the dissolved isatin solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. The reaction requires a Lewis acid catalyst to polarize the dihalogen molecule, creating a sufficiently strong electrophile.[13][14]

Predicted Product (Bromination): 7-Bromo-4,5-dichloroisatin

| Parameter | Condition | Rationale / Field Insight |

| Halogenating Agent | Br₂ or Cl₂ | The choice of halogen depends on the desired product. Bromine is generally less reactive and more selective than chlorine.[13] |

| Catalyst | FeBr₃ or AlCl₃ | A strong Lewis acid is essential to activate the halogen. The catalyst should be anhydrous as water will deactivate it.[14][15] |

| Solvent | Dichloromethane or Carbon Disulfide | An inert solvent is required. Chlorinated solvents are common, but must be chosen carefully to avoid side reactions. |

| Temperature | 0 °C to reflux | The reaction may require heating to overcome the energy barrier of substituting the deactivated ring. |

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound and an anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeBr₃) to the suspension.

-

Reagent Addition: Add a solution of bromine in the same solvent dropwise to the mixture at 0 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature or gently reflux until TLC analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction: If a water-immiscible solvent was used, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which form new carbon-carbon bonds, are among the most challenging EAS reactions to perform on deactivated rings.[16][17][18]

-

Friedel-Crafts Alkylation: This reaction is prone to carbocation rearrangements and polyalkylation, and generally fails on substrates with strongly deactivating groups.[19][20] The presence of the amide nitrogen can also lead to complexation with the Lewis acid catalyst, further deactivating the ring.

-

Friedel-Crafts Acylation: This reaction is generally more reliable than alkylation as the acylium ion electrophile does not rearrange.[19][21] However, the product, an aryl ketone, is even more deactivated than the starting material, which prevents polyacylation.[20] Despite this, the strong deactivation of the this compound ring makes even acylation highly unlikely under standard conditions. The reaction requires a stoichiometric amount of a strong Lewis acid catalyst, which will complex with the carbonyl groups of the isatin, further increasing the deactivation.[16][21]

Feasibility Assessment: Direct Friedel-Crafts reactions on this compound are not recommended and are likely to be unsuccessful. Alternative synthetic strategies, such as building the substituted aromatic ring prior to the formation of the isatin core, would be a more viable approach for introducing alkyl or acyl groups.

Conclusion

The electrophilic substitution of this compound is a challenging but feasible process for introducing key functional groups like nitro and halo substituents. The reaction is governed by the powerful deactivating effects of the chloro and carbonyl groups, necessitating strong electrophiles and carefully optimized conditions. Regioselectivity is controlled by the competing directing effects, with substitution predicted to occur primarily at the C7 position, activated by the para-directing amide nitrogen. While nitration and halogenation can be achieved with standard protocols, Friedel-Crafts reactions are generally not viable on this highly deactivated scaffold. This guide provides the foundational knowledge and practical protocols for researchers aiming to derivatize this important heterocyclic core.

References

- 1. mdpi.com [mdpi.com]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 13. mt.com [mt.com]

- 14. 10.5. Reaction: Halogenation – Introduction to Organic Chemistry [saskoer.ca]

- 15. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. mt.com [mt.com]

- 19. byjus.com [byjus.com]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. Friedel–Crafts Acylation [sigmaaldrich.com]

An In-Depth Technical Guide to Exploring the Biological Target Space of 4,5-Dichloroisatin Derivatives

Foreword: The Untapped Potential of a Privileged Scaffold

The isatin (1H-indole-2,3-dione) core is a quintessential "privileged scaffold" in medicinal chemistry. Its versatile structure, featuring a fused aromatic ring and reactive carbonyl groups, has given rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The U.S. FDA's approval of sunitinib, an isatin-based multi-kinase inhibitor, solidified the therapeutic relevance of this chemical class.[3]

While extensive research has explored substitutions at the N1, C5, and C7 positions, the 4,5-dichloro-substituted isatin core remains a comparatively underexplored frontier. Halogenation is a proven strategy for modulating the pharmacokinetic and pharmacodynamic properties of small molecules, often enhancing membrane permeability and binding affinity.[4] This guide posits that 4,5-dichloroisatin derivatives are a promising, yet uncharacterized, class of compounds.

This document serves as a technical and strategic blueprint for researchers, scientists, and drug development professionals aiming to systematically deconvolute the biological target space of novel this compound derivatives. We will move beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target discovery and validation.

Part 1: Hypothesis Generation - Learning from the Isatin Family

Before embarking on proteome-wide screens, a logical starting point is to generate hypotheses based on the known biological activities of structurally related isatin analogs. The isatin scaffold is a known inhibitor of several key protein families, providing a strong rationale for initial investigations.

Key Protein Families Targeted by Isatin Derivatives:

-

Protein Kinases: This is the most prominent target class. Isatin derivatives have been shown to inhibit a wide array of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] The ATP-binding pocket of many kinases is amenable to interaction with the planar isatin ring system.

-

Caspases: Isatin sulfonamides, in particular, are potent inhibitors of effector caspases-3 and -7, key executioners in the apoptotic pathway.[1] This interaction suggests potential applications in diseases characterized by excessive apoptosis.

-

Other Enzymes and Receptors: The broader isatin family has demonstrated activity against proteases, monoamine oxidase (MAO), and tubulin polymerization, highlighting the scaffold's versatility.[1][2]

This established precedent allows us to formulate a primary hypothesis: This compound derivatives likely exhibit inhibitory activity against protein kinases and/or caspases. This hypothesis will guide our validation strategies after an initial unbiased discovery phase.

Illustrative Biological Activity of Halogenated Isatin Derivatives

To provide a quantitative context, the following table summarizes the activity of other halogenated isatin derivatives. This data serves as a benchmark for what might be expected from novel this compound compounds.

| Compound Class | Target Cell Line/Enzyme | Activity Metric (IC50/GI50) | Reference |

| 5-Bromo-isatin Conjugate (1d) | Leukemia (RPMI-8226) | 0.69 µM | [5] |

| 5-Bromo-isatin Conjugate (1d) | Leukemia (SR) | 3.35 µM | [5] |

| 5-Chloro-isatin Oxadiazole (VIc) | HeLa (Cervical Cancer) | 10.64 µM | [6] |

| 5-Fluoro-isatin Oxadiazole (VIb) | HeLa (Cervical Cancer) | 11.21 µM | [6] |

| 5-Iodo-isatin Oxadiazole (VId) | HeLa (Cervical Cancer) | 12.04 µM | [6] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a compound's potency.

Part 2: A Dual-Strategy Approach to Target Identification

A robust target identification campaign should combine an unbiased, discovery-oriented approach with a focused, hypothesis-driven validation method. This dual strategy mitigates the risk of missing novel targets while efficiently confirming interactions with expected protein families.

Strategy A: Unbiased Target Discovery via Affinity Purification-Mass Spectrometry (AP-MS)

The most direct method to identify protein interactors from a complex biological mixture is affinity purification.[7] This technique uses a derivative of the small molecule of interest (the "bait") immobilized on a solid support to "fish" for its binding partners (the "prey") from a cell lysate.

Causality: The success of this technique hinges on creating a "bait" molecule that retains the core binding pharmacology of the parent compound while allowing for immobilization. Attaching a linker to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity is critical. The subsequent washes are designed to remove low-affinity, non-specific interactors, while the elution step disrupts the specific, high-affinity interaction between the bait and its true target.

Step-by-Step Methodology:

-

Bait Synthesis:

-

Synthesize a derivative of your lead this compound compound that incorporates a linker with a reactive handle (e.g., a terminal alkyne or azide). The linker should be attached at a position known not to interfere with biological activity.

-

Self-Validation: The synthesized bait molecule must be tested in the original phenotypic or enzymatic assay to confirm it retains activity comparable to the parent compound. A loss of activity indicates the linker is interfering with target binding.

-

-

Immobilization:

-

Covalently attach the bait molecule to a solid support, such as sepharose or magnetic beads functionalized with a complementary reactive group (e.g., azide-functionalized beads for an alkyne-handled bait) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").[8]

-

Wash the beads thoroughly with buffer to remove any unreacted bait molecule.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line to high density (e.g., a cancer cell line sensitive to the compound).

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove insoluble debris. The supernatant is the proteome used for the pulldown.

-

-

Affinity Pulldown:

-

Incubate the immobilized bait-beads with the clarified cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Control: In parallel, incubate lysate with beads that have no bait molecule immobilized (or a scrambled/inactive analog) to identify proteins that bind non-specifically to the matrix itself.

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads. This can be done by competitive elution with a high concentration of the original, non-immobilized compound, or by denaturation using a buffer containing SDS and a reducing agent.

-

Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the bait sample but absent or significantly reduced in the control sample via silver or Coomassie staining.

-

Excise these unique protein bands from the gel. Perform in-gel tryptic digestion.

-

Identify the proteins by subjecting the resulting peptides to liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The resulting spectra are matched against a protein database to identify the "hit" proteins.

-

Strategy B: Target Validation with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free method to confirm direct drug-target engagement within the complex milieu of an intact cell.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[10]

Causality: This protocol directly measures the biophysical consequence of binding in a cell. The heating step provides the energy to unfold proteins. A ligand occupying its binding site adds stability, requiring more energy (a higher temperature) to induce unfolding and subsequent aggregation. By separating the aggregated (unfolded) from the soluble (folded) protein and quantifying the amount of soluble target remaining at each temperature, we can directly observe this stabilizing effect.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with the this compound derivative at a desired concentration (e.g., 10x the IC50 from a cell viability assay) or with a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into a series of PCR tubes for each condition (compound-treated and vehicle-treated).

-

Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).

-

Immediately cool the tubes at 4°C for 3 minutes.[9]

-

Self-Validation: A non-heated control sample (kept on ice) for both treated and vehicle conditions is mandatory to represent 100% soluble protein.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This preserves protein structure better than detergent-based lysis for this application.

-

Separate the soluble fraction from the aggregated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]

-

-

Detection and Analysis:

-

Carefully collect the supernatant (soluble fraction) from each tube.

-

Denature the protein samples in Laemmli buffer and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using a high-quality antibody specific to the putative target protein identified from the AP-MS screen or from your initial hypothesis.

-

Quantify the band intensity for each lane.

-

Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample is direct evidence of target engagement and stabilization.[3]

-

Part 3: Mechanistic Insight - Placing the Target in a Signaling Context

Identifying a direct binding partner is a critical milestone, but understanding its functional consequence is the ultimate goal. This involves placing the target protein within its known signaling pathway to rationalize the compound's phenotypic effects. Based on the common targets of isatin derivatives, we will illustrate two key pathways.

Potential Mechanism 1: Inhibition of GSK-3β Signaling

Glycogen synthase kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that is a central node in numerous signaling pathways, including the Wnt and PI3K/Akt pathways.[12][13] Its inhibition by upstream signals (like Akt) leads to the stabilization of downstream targets, such as β-catenin. Many isatin derivatives act as ATP-competitive inhibitors of GSK-3β.[3]

Potential Mechanism 2: Modulation of the Caspase-Mediated Apoptosis Pathway

Caspases are a family of cysteine proteases that execute programmed cell death (apoptosis).[14] The pathway can be initiated extrinsically (via death receptors) or intrinsically (via mitochondrial stress), both of which converge on the activation of executioner caspases like Caspase-3 and -7.[15][16] Isatin sulfonamides have been shown to inhibit these executioner caspases, thereby blocking apoptosis.[1]

Conclusion

The exploration of the this compound scaffold represents a significant opportunity in medicinal chemistry. Its biological target space, while currently undefined, can be systematically and effectively elucidated using the dual strategy of unbiased discovery and hypothesis-driven validation outlined in this guide. By combining the proteome-wide reach of affinity purification-mass spectrometry with the robust, in-cell validation offered by the Cellular Thermal Shift Assay, researchers can confidently identify and confirm the molecular targets of novel derivatives. Placing these targets within their broader signaling contexts will ultimately unlock the therapeutic potential of this promising class of compounds.

References

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 8. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Initial Toxicity Screening of 4,5-Dichloroisatin

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of 4,5-Dichloroisatin, a halogenated derivative of the versatile isatin scaffold. Isatin and its derivatives have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities, including potential anticancer properties.[1][2] As with any novel compound intended for therapeutic development, a thorough and systematic evaluation of its toxicological profile is paramount. This document outlines a tiered, multi-faceted approach, beginning with fundamental physicochemical characterization and progressing through a suite of in vitro assays to assess cytotoxicity and genotoxicity. Furthermore, it delves into mechanistic studies to elucidate the potential pathways through which this compound may exert its biological effects. The protocols detailed herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure data integrity and regulatory relevance.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of novel chemical entities.

Introduction to this compound and the Rationale for Toxicity Screening

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has been extensively studied for its diverse pharmacological activities, including anticonvulsant, antiviral, and anticancer effects.[5][6] The synthetic tractability of the isatin core has enabled the generation of a vast library of derivatives with modified biological profiles.[7] Halogenation of the isatin ring, in particular, has been shown to modulate its physicochemical and biological properties, often enhancing its therapeutic potential.[8] The introduction of chlorine atoms at the 4 and 5 positions of the isatin ring to form this compound may influence its lipophilicity and electronic properties, potentially leading to altered biological activity and toxicity.[8]

Given the potential for human exposure, a rigorous initial toxicity screening is essential to identify any potential hazards associated with this compound. This early-stage assessment is critical for making informed decisions in the drug development pipeline, minimizing the risk of late-stage failures, and ensuring the safety of subsequent in vivo studies. This guide proposes a logical, stepwise approach to the initial toxicological evaluation of this compound.

Physicochemical Characterization and Handling

A thorough understanding of the physicochemical properties of this compound is a prerequisite for accurate and reproducible toxicity testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1677-47-0 | |

| Molecular Formula | C₈H₃Cl₂NO₂ | |

| Molecular Weight | 216.02 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Information not readily available. Empirical determination is recommended. | N/A |

| LogP (octanol-water partition coefficient) | Information not readily available. In silico prediction and empirical determination are recommended. | N/A |

2.1 Safety and Handling Precautions

As with any novel chemical, this compound should be handled with care. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Tier 1: In Vitro Toxicity Screening

The initial tier of toxicity testing focuses on in vitro assays to assess the cytotoxic and genotoxic potential of this compound. These assays are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability.[12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

3.1.1 Experimental Protocol: MTT Assay

This protocol is a generalized procedure and should be optimized for the specific cell lines used.

-